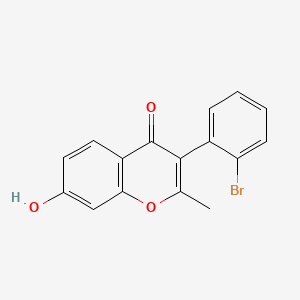
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate is a chemical compound with the molecular formula C12H15BClF4N3 It is known for its unique structure, which includes a diazonium group, a chloro-substituted benzene ring, and a hexahydro-1H-azepin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene. The process begins with the preparation of the amine precursor, followed by its conversion to the diazonium salt. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to stabilize the diazonium ion. The final step involves the addition of tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the potential hazards associated with diazonium compounds.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene derivatives with various substituents.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: The corresponding amine, 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene.
Scientific Research Applications
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of azo compounds and substituted benzene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzenediazonium tetrafluoroborate
- 3-Bromo-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
- 4-Methyl-3-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
Uniqueness
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the hexahydro-1H-azepin-1-yl group. This structural feature imparts distinct reactivity and potential applications compared to other diazonium compounds. Its ability to form stable azo compounds and undergo various substitution reactions makes it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
84604-31-9 |
|---|---|
Molecular Formula |
C12H15BClF4N3 |
Molecular Weight |
323.53 g/mol |
IUPAC Name |
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H15ClN3.BF4/c13-11-9-10(15-14)5-6-12(11)16-7-3-1-2-4-8-16;2-1(3,4)5/h5-6,9H,1-4,7-8H2;/q+1;-1 |
InChI Key |
KSNOQBZKQUBLEI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)
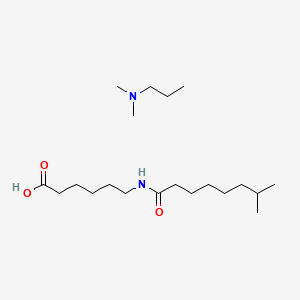

![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
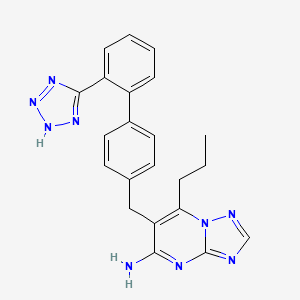
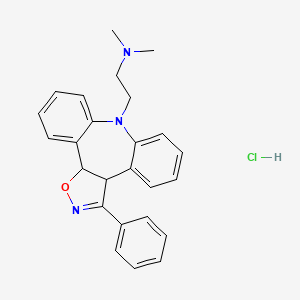
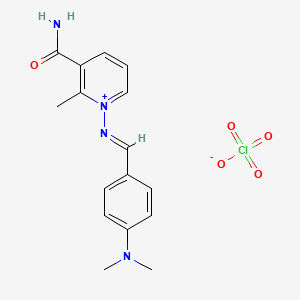

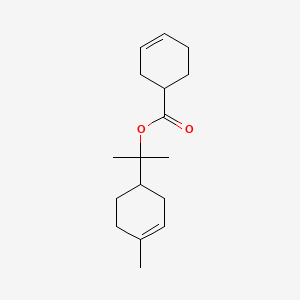
![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)

